![molecular formula C16H21N3OS2 B13792927 N-Cyclopropyl-2-(2-isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13792927.png)
N-Cyclopropyl-2-(2-isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ACETAMIDE,N-CYCLOPROPYL-2-[[5,6-DIMETHYL-2-(ISOPROPYL)THIENO[2,3-D]PYRIMIDIN-4-YL]THIO]-: is a complex organic compound with a unique structure that includes a cyclopropyl group, a thieno[2,3-d]pyrimidine core, and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-CYCLOPROPYL-2-[[5,6-DIMETHYL-2-(ISOPROPYL)THIENO[2,3-D]PYRIMIDIN-4-YL]THIO]- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[2,3-d]pyrimidine core, introduction of the cyclopropyl group, and the final acetamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency, minimize waste, and ensure consistent quality. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions: ACETAMIDE,N-CYCLOPROPYL-2-[[5,6-DIMETHYL-2-(ISOPROPYL)THIENO[2,3-D]PYRIMIDIN-4-YL]THIO]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, ACETAMIDE,N-CYCLOPROPYL-2-[[5,6-DIMETHYL-2-(ISOPROPYL)THIENO[2,3-D]PYRIMIDIN-4-YL]THIO]- is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of ACETAMIDE,N-CYCLOPROPYL-2-[[5,6-DIMETHYL-2-(ISOPROPYL)THIENO[2,3-D]PYRIMIDIN-4-YL]THIO]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
- ACETAMIDE,N-CYCLOPROPYL-2-[(5,6-DIMETHYL-2-PROPYLTHIENO[2,3-D]PYRIMIDIN-4-YL)THIO]-
- ACETAMIDE,N-CYCLOPROPYL-2-[(5,6-DIMETHYL-2-(1-METHYLETHYL)THIENO[2,3-D]PYRIMIDIN-4-YL)THIO]-
Comparison: Compared to similar compounds, ACETAMIDE,N-CYCLOPROPYL-2-[[5,6-DIMETHYL-2-(ISOPROPYL)THIENO[2,3-D]PYRIMIDIN-4-YL]THIO]- stands out due to its unique combination of functional groups and structural features
属性
分子式 |
C16H21N3OS2 |
|---|---|
分子量 |
335.5 g/mol |
IUPAC 名称 |
N-cyclopropyl-2-(5,6-dimethyl-2-propan-2-ylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H21N3OS2/c1-8(2)14-18-15(21-7-12(20)17-11-5-6-11)13-9(3)10(4)22-16(13)19-14/h8,11H,5-7H2,1-4H3,(H,17,20) |
InChI 键 |
RDCCVZZRVRMLPY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC2=C1C(=NC(=N2)C(C)C)SCC(=O)NC3CC3)C |
溶解度 |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


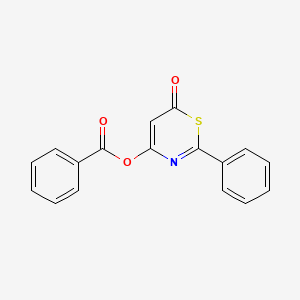
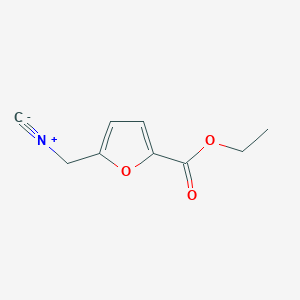
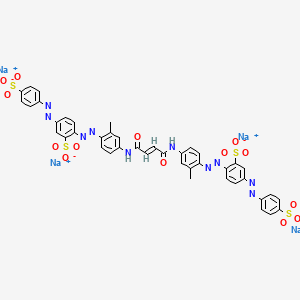
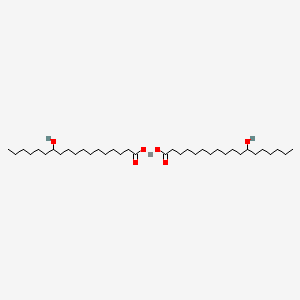

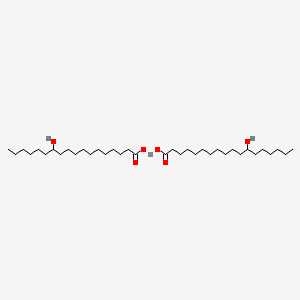
![Cyclohexane,[3-(ethoxymethoxy)propyl]-](/img/structure/B13792895.png)
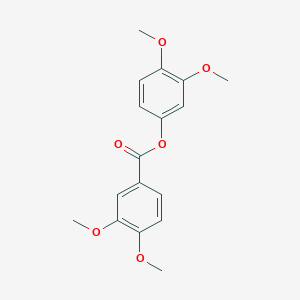
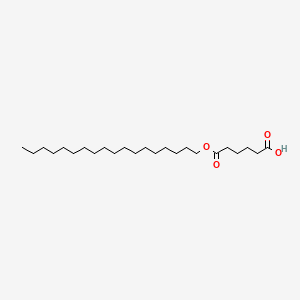
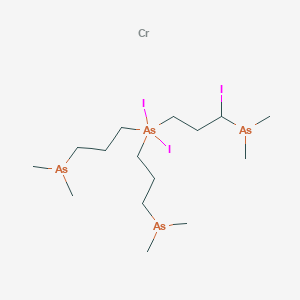
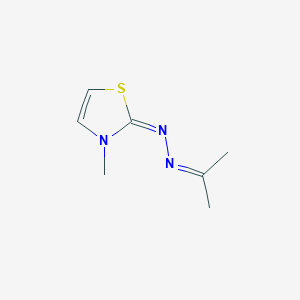
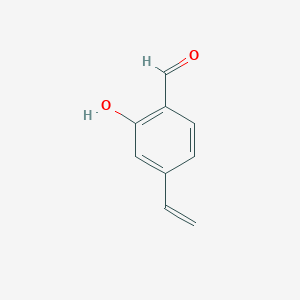
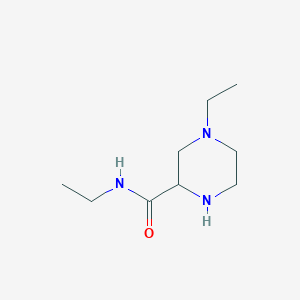
![[3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid](/img/structure/B13792936.png)
